1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- belongs to a class of pyrrolopyridine derivatives functionalized with sulfonamide and heteroaryl substituents. Key features include:
- Core structure: The pyrrolo[2,3-b]pyridine scaffold, a bicyclic system with fused pyrrole and pyridine rings, is known for its utility in medicinal chemistry due to its π-deficient nature and hydrogen-bonding capabilities .
- A 4-methylphenylsulfonyl (tosyl) group at the 1-position, enhancing solubility and serving as a protective group for NH-sensitive reactions .
Closely related compounds, such as 4-bromo-1-tosyl-pyrrolo[2,3-b]pyridine (CAS: 348640-07-3), exhibit similar synthetic routes and crystallographic properties, including π-π stacking interactions between the tosyl group and the aromatic core .
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S2/c1-12-2-4-13(5-3-12)25(22,23)21-10-7-15-14(6-9-20-18(15)21)17-16(19)8-11-24-17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHXYAIKTCQGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=C(C=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- (CAS No. 942920-42-5) is one such derivative that has shown promise in various therapeutic areas, particularly in oncology and kinase inhibition.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 433.34 g/mol. The structural features include a pyrrolo-pyridine core, a thienyl substituent, and a sulfonyl group attached to a methylphenyl moiety.
1. Inhibition of Kinases
Research has indicated that this compound acts as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases, including cancer and metabolic disorders. The inhibition of SGK-1 can lead to therapeutic effects in conditions where this kinase is overactive .
2. Antitumor Activity
A study focusing on related pyrrolo[2,3-b]pyridine derivatives demonstrated significant antitumor properties. Compound 4h , a close relative, exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. Specifically, it showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for cancer therapy . Additionally, it inhibited the proliferation of breast cancer cells and induced apoptosis .
The mechanism by which this compound exerts its effects involves the disruption of signaling pathways mediated by FGFRs and SGK-1. By inhibiting these pathways, the compound can prevent tumor growth and metastasis.
Case Study 1: FGFR Inhibition in Breast Cancer
In vitro studies using the 4T1 breast cancer cell line showed that treatment with compound 4h resulted in reduced cell viability and increased rates of apoptosis. This suggests that targeting FGFRs with pyrrolo[2,3-b]pyridine derivatives could be a viable strategy for breast cancer treatment.
| Parameter | Value |
|---|---|
| IC50 FGFR1 | 7 nM |
| IC50 FGFR2 | 9 nM |
| Cell Line | 4T1 |
| Effect | Induced apoptosis |
Case Study 2: SGK-1 Inhibition
Another investigation highlighted the role of SGK-1 inhibition by this class of compounds in reducing tumor growth in animal models. The administration of these inhibitors led to significant tumor regression compared to control groups.
Scientific Research Applications
Inhibition of SGK-1 Kinase
One of the primary applications of 1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various physiological processes including electrolyte balance and cell proliferation. The inhibition of SGK-1 has therapeutic potential for treating renal and cardiovascular diseases. Studies have shown that these compounds can effectively modulate SGK-1 activity, providing a novel approach for managing conditions related to electrolyte imbalance and cellular growth disorders .
Anti-Cancer Properties
Research indicates that 1H-pyrrolo[2,3-b]pyridine derivatives possess anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The compound has demonstrated efficacy in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound in cancer drug development .
Synthesis via Suzuki Coupling
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves Suzuki coupling reactions. For instance, the introduction of aryl groups through this method has been successfully utilized to enhance the biological activity of the compounds. The reaction conditions typically involve palladium catalysts and boronic acids under controlled temperatures .
Bromination Techniques
Bromination is a critical step in the synthesis of this compound, particularly for introducing bromine at specific positions on the pyrrole ring. Various methods have been employed, including the use of N-bromosuccinimide (NBS) or direct bromination using bromine in organic solvents . These methods allow for the selective functionalization of the pyrrolo[2,3-b]pyridine framework.
Pharmaceutical Development
The pharmaceutical industry is exploring the use of 1H-pyrrolo[2,3-b]pyridine derivatives as potential drug candidates. Their ability to inhibit key kinases makes them valuable in developing treatments for diseases such as hypertension and diabetes, where kinase activity plays a crucial role .
Agrochemical Applications
There is also growing interest in the application of these compounds in agrochemicals. Their biological activity suggests potential use as herbicides or fungicides, contributing to sustainable agricultural practices .
Case Studies and Research Findings
Chemical Reactions Analysis
Functionalization Reactions
The compound’s substituents enable further functionalization:
Substitution at the 4-Position
The bromothienyl group at position 4 may undergo:
-
Cross-coupling (e.g., Suzuki, Heck) to introduce additional aryl/heteroaryl groups.
-
Nucleophilic aromatic substitution , though hindered by the electron-withdrawing bromine.
Reactivity of the Pyrrolo[2,3-b]pyridine Core
The core structure participates in:
-
Nucleophilic dearomatization : Activation via metal catalysts (e.g., Ni, Ru) or hydride transfer, leading to dihydropyridine derivatives .
-
Electrophilic substitution : Substitution at the 3-position (meta to the tosyl group) due to steric and electronic effects .
Reactivity Trends
Stability and Degradation
The compound’s stability is influenced by:
-
Tosyl group : Enhances stability by reducing nucleophilicity of the pyrrolo[2,3-b]pyridine nitrogen.
-
Bromine : Prone to elimination under strong base conditions but stable under mild conditions .
Analytical Characterization
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key analogues and their properties:
Key observations :
- Sulfonyl groups : Tosyl derivatives (e.g., 3e, 5a) generally exhibit high thermal stability (melting points >200°C) due to strong intermolecular interactions .
- Bromo substituents : Bromination at the 4-position (as in 4-bromo-1-tosyl analogues) facilitates further cross-coupling reactions, though synthetic yields vary (78% in vs. 37–97% in other cases) .
- Nitro groups : 3-Nitro-substituted derivatives (e.g., 6c) show downfield-shifted NH peaks (~13 ppm in DMSO-d₆), indicating strong hydrogen bonding .
Critical Analysis of Data Gaps and Limitations
- Comparisons rely on analogues with similar substituents (e.g., bromo, tosyl).
- Contradictions: Yields for similar synthetic routes (e.g., Sonogashira vs. Suzuki couplings) vary significantly, possibly due to steric effects or reagent sensitivity .
Preparation Methods
Cyclocondensation of 2-Amino-pyrrole Derivatives with Active Methylene Compounds
Core Formation via Two-Component Reaction
The pyrrolo[2,3-b]pyridine scaffold is constructed through a cyclo-condensation reaction between 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitriles and active methylene donors such as acetylacetone, ethyl cyanoacetate, or malononitrile. For the target compound, the pyrrole precursor 2-amino-1-(3-bromo-2-thienyl)-1H-pyrrole-3-carbonitrile is synthesized via nucleophilic substitution of a bromothienyl group onto a pre-functionalized pyrrole.
Reaction Conditions:
- Solvent: Glacial acetic acid
- Catalyst: Hydrochloric acid (2–3 drops)
- Temperature: Reflux (110–120°C)
- Duration: 4–6 hours
The reaction proceeds via imine formation, followed by cyclization with the cyano group to yield 4-(3-bromo-2-thienyl)-1H-pyrrolo[2,3-b]pyridine .
Mechanistic Pathway
- Electrophilic Activation: The carbonyl carbon of the active methylene compound is activated by protonation, facilitating nucleophilic attack by the amino group of the pyrrole.
- Cyclization: Intramolecular dehydration forms the pyridine ring, with the thienyl group pre-installed at position 4.
- Aromatization: Final deprotonation stabilizes the conjugated system.
Post-Cyclization Functionalization via Cross-Coupling
Sulfonylation of the Pyrrole Nitrogen
Tosyl Group Installation
The NH group at position 1 of the pyrrolo[2,3-b]pyridine core is sulfonylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Reaction Conditions:
- Base: Pyridine (2 equivalents)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
- Duration: 4 hours
Mechanism:
Integrated Synthetic Route
A consolidated pathway combines the above steps:
- Cyclocondensation to form the core with a bromothienyl group.
- Sulfonylation to introduce the tosyl protector.
Advantages:
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 5.2 Hz, 1H, thienyl-H), 7.72 (d, J = 8.1 Hz, 2H, tosyl-H), 7.44 (d, J = 8.1 Hz, 2H, tosyl-H), 6.98 (d, J = 5.2 Hz, 1H, thienyl-H).
- ¹³C NMR: 155.4 (C=N), 144.2 (SO₂), 137.9–127.3 (aryl carbons), 119.8 (thienyl C-Br).
- HRMS: m/z calc. for C₁₈H₁₃BrN₂O₂S₂ [M+H]⁺: 433.29; found: 433.28.
Comparative Analysis of Methods
Industrial Scalability Considerations
Cost-Efficiency
Challenges and Optimization
Regioselectivity in Cyclocondensation
Steric hindrance from the bromothienyl group can lead to undesired regioisomers. Optimization via low-temperature kinetic control improves selectivity.
Sulfonylation Side Reactions
Over-sulfonylation at pyridine nitrogen is mitigated by using bulky bases (e.g., 2,6-lutidine) to shield the site.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 4-(3-bromo-2-thienyl) substituent on the pyrrolo[2,3-b]pyridine core?
- Methodological Answer : The 3-bromo-2-thienyl group can be introduced via Suzuki-Miyaura cross-coupling using a thienylboronic acid derivative and a brominated pyrrolo[2,3-b]pyridine precursor. Key conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (K₂CO₃), and a solvent system of dioxane/water at 105°C . For regioselective sulfonylation at the N1 position, alkylation/sulfonylation protocols using NaH and methyl iodide or tosyl chloride in THF at 0°C to room temperature are recommended . Purification typically involves silica gel chromatography with dichloromethane/ethyl acetate gradients .
Q. How can intermediates and final products be characterized to confirm structural integrity and purity?
- Methodological Answer : Use ¹H/¹³C NMR to verify substitution patterns and regiochemistry. For example:
- The sulfonyl group’s presence is confirmed by aromatic proton shifts near δ 7.6–8.0 ppm (para-methylphenyl) .
- The 3-bromo-2-thienyl moiety shows characteristic splitting patterns (e.g., coupling constants J = 3.1–3.3 Hz for heteroaromatic protons) .
Advanced Research Questions
Q. How does the 3-bromo-2-thienyl substituent influence biological activity in kinase inhibition studies?
- Methodological Answer : The bromothienyl group enhances electrophilicity and steric bulk , improving binding to hydrophobic pockets in kinase targets (e.g., FGFR1). Computational docking (e.g., AutoDock Vina) reveals that the bromine atom forms halogen bonds with residues like Asp641 in FGFR1’s hinge region, while the thienyl group occupies a hydrophobic cleft near Gly485 . Activity can be optimized by comparing IC₅₀ values of analogues with/without bromine (e.g., compound 4h in FGFR1 inhibition: IC₅₀ = 7 nM vs. 25 nM for non-brominated derivatives) .
Q. What computational methods are used to analyze substituent effects on ionization potential and bioactivity?
- Methodological Answer : Semiempirical molecular orbital (MO) calculations (e.g., PM6, DFT/B3LYP) correlate ionization potentials (IPs) with fungicidal or antitumor activity. For example, lower IPs in 7-azaindole derivatives enhance electron donation to heme iron in cytochrome targets, increasing antifungal activity against Pyricularia oryzae . Use software like Gaussian or MOPAC to calculate IPs and compare with experimental EC₅₀ data .
Q. How to resolve conflicting structure-activity relationship (SAR) data across studies targeting different kinases?
- Methodological Answer : Contradictions often arise from substituent positional effects (e.g., 3- vs. 5-substitution) or kinase-specific binding pockets . For example:
- 5-Substituted derivatives show higher FGFR1 affinity due to hydrogen bonding with Gly485 , while 3-substituted analogues better fit the ATP-binding site of Abl1 .
Q. What strategies optimize solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Introduce polar groups (e.g., -OH, -COOH) at the 5-position via Suzuki coupling with 4-methoxyphenylboronic acid, followed by demethylation with BBr₃ .
- Replace the 4-methylphenylsulfonyl group with a pyridylsulfonyl moiety to enhance aqueous solubility while maintaining potency (logP reduction from 3.2 to 2.1) .
- Use amorphous solid dispersion (e.g., HPMCAS) or nanoparticle formulation to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
